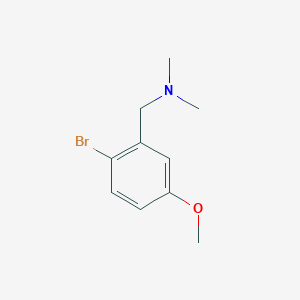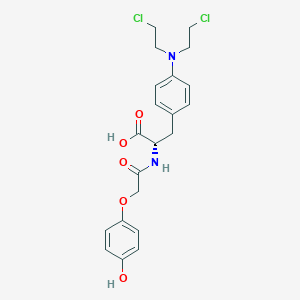
MelPO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melanin is a naturally occurring pigment that is responsible for skin, hair, and eye color in humans. Melanin is also present in other organisms, including animals, plants, and microorganisms. Melanin has been the subject of extensive research due to its role in many physiological processes, including protection against UV radiation, regulation of body temperature, and the immune response. Melanin-based materials have also been studied for their potential use in a variety of applications, including biomedical imaging, drug delivery, and tissue engineering. One such material is MelPO, which is a melanin-like polymer synthesized using a biomimetic approach.
作用机制
The mechanism of action of MelPO is not fully understood, but it is believed to be related to its ability to bind to and absorb light. MelPO has been shown to have strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO may also interact with biological molecules, such as proteins and nucleic acids, which could contribute to its biological activity.
生化和生理效应
MelPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MelPO can inhibit the growth of cancer cells and bacteria. MelPO has also been shown to have antioxidant activity, which could be beneficial in preventing oxidative damage in cells. In vivo studies have shown that MelPO can be used as a contrast agent for imaging applications, and that it has low toxicity and biocompatibility.
实验室实验的优点和局限性
MelPO has several advantages for use in lab experiments. It is easy to synthesize using a biomimetic approach, and it has excellent optical properties for imaging applications. MelPO is also biocompatible and has low toxicity, which makes it suitable for use in biological systems. However, MelPO has some limitations. It is sensitive to pH and temperature, which could affect its stability in biological systems. MelPO is also prone to aggregation, which could affect its biological activity.
未来方向
There are several future directions for research on MelPO. One area of research is the development of MelPO-based materials for tissue engineering applications. MelPO has been shown to have excellent biocompatibility, which makes it a promising material for use in tissue engineering. Another area of research is the development of MelPO-based contrast agents for imaging applications. MelPO has excellent optical properties, which could make it a valuable tool for biomedical imaging. Finally, research could focus on the development of MelPO-based drug delivery systems. MelPO can be loaded with drugs and targeted to specific tissues, which could improve the efficacy of drug therapies.
合成方法
MelPO is synthesized using a biomimetic approach, which involves the oxidation of the amino acid tyrosine to form a melanin-like polymer. The synthesis process involves the use of oxidizing agents, such as hydrogen peroxide or ammonium persulfate, and the addition of a catalyst, such as FeCl3 or CuSO4. The resulting MelPO is a dark brown powder that is soluble in water and organic solvents.
科学研究应用
MelPO has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in biomedical imaging. MelPO has been shown to have excellent optical properties, including strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO has also been studied for its potential use in drug delivery. The polymer can be loaded with drugs and targeted to specific tissues using functionalization with targeting ligands.
属性
CAS 编号 |
131089-09-3 |
|---|---|
产品名称 |
MelPO |
分子式 |
C21H24Cl2N2O5 |
分子量 |
455.3 g/mol |
IUPAC 名称 |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
InChI 键 |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
其他 CAS 编号 |
131089-09-3 |
同义词 |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



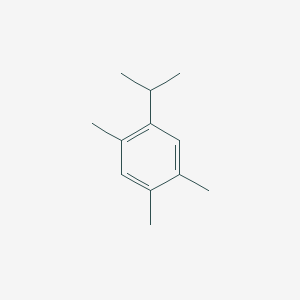
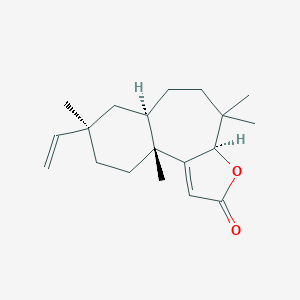
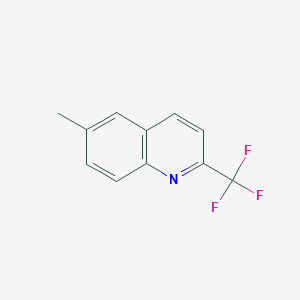
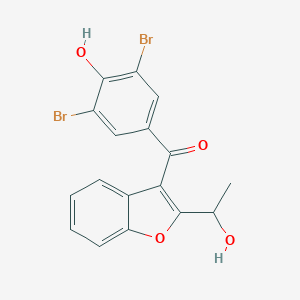
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
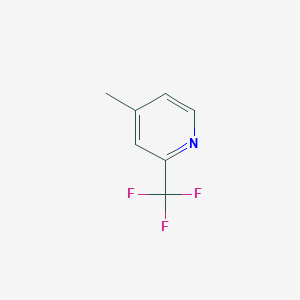
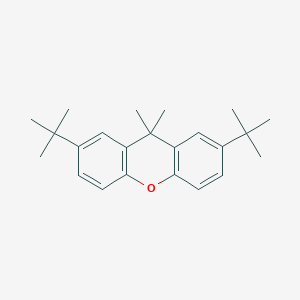
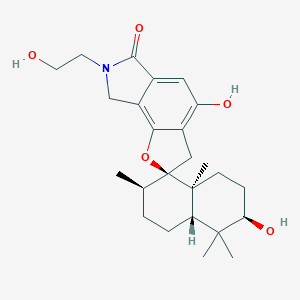
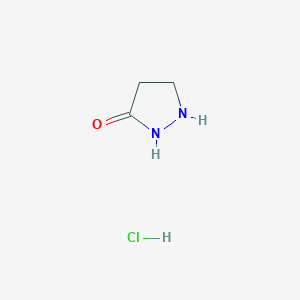
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
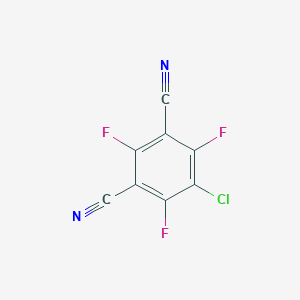
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
